molecular formula C11H9N4O2S+ B1448018 4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium CAS No. 61224-59-7

4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium

Cat. No.: B1448018
CAS No.: 61224-59-7
M. Wt: 261.28 g/mol
InChI Key: APTAEDUWYJFPPL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium is a diazonium compound with the molecular formula C11H9N4O2S+ and a molecular weight of 261.28 g/mol. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.

Preparation Methods

The synthesis of 4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium typically involves the diazotization of an aromatic amine. The process generally includes the following steps:

    Diazotization Reaction: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Sulfinylation: The diazonium salt is then reacted with a sulfinylating agent to introduce the sulfinoimino group.

Industrial production methods for diazonium compounds often involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or alkyl groups through nucleophilic substitution.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles or reducing agents. Major products formed from these reactions include substituted aromatic compounds and azo dyes.

Scientific Research Applications

4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the preparation of azo dyes.

    Biology: The compound can be used in labeling and detection techniques due to its ability to form stable azo compounds.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, forming stable azo compounds. These reactions often involve the formation of a nitrogen-nitrogen double bond, which is a key feature of azo compounds.

Comparison with Similar Compounds

Similar compounds to 4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium include other diazonium salts such as:

    Benzenediazonium Chloride: A simpler diazonium compound used in similar reactions.

    4-Nitrobenzenediazonium Tetrafluoroborate: Another diazonium salt with a nitro group that affects its reactivity.

    2,4-Dinitrobenzenediazonium Chloride: A more reactive diazonium compound due to the presence of two nitro groups.

The uniqueness of this compound lies in its sulfinoimino group, which provides additional reactivity and potential for forming diverse chemical products.

Properties

IUPAC Name

[4-[2-[oxo(oxoniumylidyne)-λ6-sulfanyl]imino-1H-pyridin-1-ium-1-yl]phenyl]iminoazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c12-13-9-4-6-10(7-5-9)15-8-2-1-3-11(15)14-18(16)17/h1-8H/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTAEDUWYJFPPL-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NS(#[O+])=O)[NH+](C=C1)C2=CC=C(C=C2)N=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N4O2S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.